molecular formula C19H19N5O4S B11059056 2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide

2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide

Cat. No.: B11059056
M. Wt: 413.5 g/mol
InChI Key: GGYVNDFQEKPZRK-UHFFFAOYSA-N
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Description

    2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide: is a complex organic compound with a fascinating structure.

  • It contains benzimidazole moieties, which are heterocyclic aromatic compounds.
  • The compound’s name provides clues about its functional groups: an acetamide group, a sulfanyl (thiol) group, and two benzimidazole rings.
  • Benzimidazoles have diverse applications, including pharmaceuticals, agrochemicals, and materials science.
  • Preparation Methods

    • The synthetic route involves several steps:
      • Start with 2-aminobenzimidazole as the key precursor.
      • React it with ethanedinitrile (malononitrile) to form the intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide.
      • Further reactions with various secondary amines (such as piperidine, morpholine, or piperazine) yield the desired compound.
    • Industrial production methods may vary, but the key steps remain consistent.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Nucleophilic substitution: The acetamide group can be modified.

        Oxidation and reduction: The sulfur atom in the sulfanyl group may participate.

        Ring-closure reactions: The benzimidazole rings can react with electrophiles.

    • Common reagents include amines, acids, bases, and oxidizing agents.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Medicinal Chemistry: Benzimidazole derivatives often exhibit biological activity. Researchers explore their potential as antiviral, antitumor, and antimicrobial agents.

      Biochemistry: Investigating the compound’s interactions with enzymes and receptors.

      Materials Science: Benzimidazole-based polymers for drug delivery or sensors.

      Agrochemicals: Pesticides and fungicides containing benzimidazole moieties.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Remember, this compound’s potential extends beyond its chemical structure—researchers continue to explore its applications and mechanisms

    Properties

    Molecular Formula

    C19H19N5O4S

    Molecular Weight

    413.5 g/mol

    IUPAC Name

    2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]acetamide

    InChI

    InChI=1S/C19H19N5O4S/c1-27-13-5-6-14(28-2)17-16(13)23-19(24-17)29-9-15(25)20-8-10-3-4-11-12(7-10)22-18(26)21-11/h3-7H,8-9H2,1-2H3,(H,20,25)(H,23,24)(H2,21,22,26)

    InChI Key

    GGYVNDFQEKPZRK-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C2C(=C(C=C1)OC)N=C(N2)SCC(=O)NCC3=CC4=C(C=C3)NC(=O)N4

    Origin of Product

    United States

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